
(2-Dodecylphenyl)(phenyl)iodanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Dodecylphenyl)(phenyl)iodanium is an organoiodine compound characterized by the presence of a dodecyl group attached to a phenyl ring, which is further bonded to an iodonium ion. This compound is part of the broader class of iodonium salts, known for their utility in organic synthesis due to their ability to act as electrophilic reagents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Dodecylphenyl)(phenyl)iodanium typically involves the reaction of iodobenzene with dodecylbenzene under oxidative conditions. A common method includes the use of an oxidizing agent such as diacetoxyiodobenzene (PIDA) in the presence of an acid catalyst. The reaction is carried out in a solvent like acetonitrile at room temperature, yielding the desired iodonium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Dodecylphenyl)(phenyl)iodanium undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form iodobenzene and dodecylbenzene.
Substitution: It participates in nucleophilic substitution reactions, where the iodonium ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hypervalent iodine compounds.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and carboxylates are employed under mild conditions.
Major Products: The major products formed from these reactions include substituted benzene derivatives, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
(2-Dodecylphenyl)(phenyl)iodanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of (2-Dodecylphenyl)(phenyl)iodanium involves its ability to act as an electrophile, facilitating the transfer of the iodonium ion to nucleophilic substrates. This process often involves the formation of a transient iodonium intermediate, which then undergoes further transformation to yield the final product. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .
Vergleich Mit ähnlichen Verbindungen
- Diphenyliodonium chloride
- (Diacetoxyiodo)benzene
- Phenyl(trifluoromethyl)iodonium
Comparison: (2-Dodecylphenyl)(phenyl)iodanium is unique due to the presence of the long dodecyl chain, which imparts distinct physical and chemical properties. Compared to other iodonium salts, it exhibits enhanced solubility in non-polar solvents and increased reactivity towards certain nucleophiles. This makes it particularly useful in applications where such properties are advantageous .
Eigenschaften
CAS-Nummer |
153766-09-7 |
|---|---|
Molekularformel |
C24H34I+ |
Molekulargewicht |
449.4 g/mol |
IUPAC-Name |
(2-dodecylphenyl)-phenyliodanium |
InChI |
InChI=1S/C24H34I/c1-2-3-4-5-6-7-8-9-10-12-17-22-18-15-16-21-24(22)25-23-19-13-11-14-20-23/h11,13-16,18-21H,2-10,12,17H2,1H3/q+1 |
InChI-Schlüssel |
ZZBRELYUNZLIIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=CC=C1[I+]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{4-[(3-Methyloxetan-3-YL)methoxy]butoxy}phenol](/img/structure/B14261267.png)

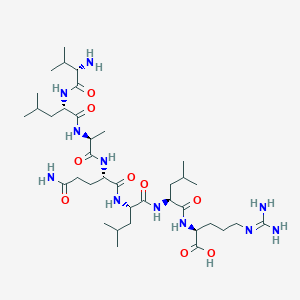
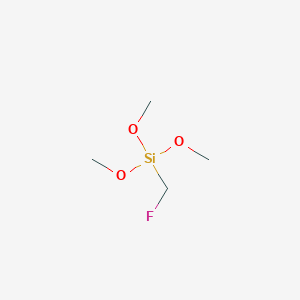
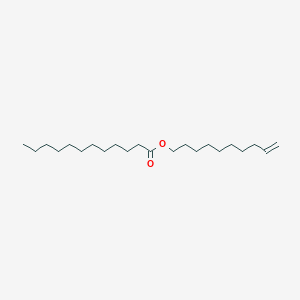
![Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]-](/img/structure/B14261307.png)
![7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B14261309.png)
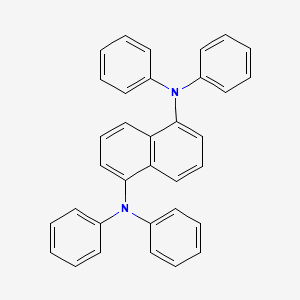
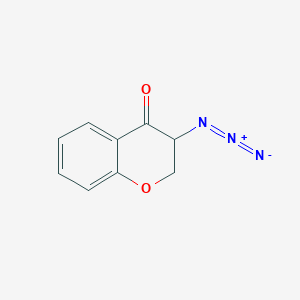
![8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14261328.png)
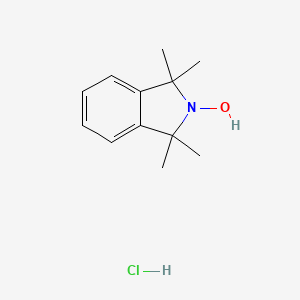

![[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate](/img/structure/B14261341.png)
